1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one
Description
This compound features a benzodioxolyl group linked via an ethanone moiety to a triazolothiazole ring substituted with a 3,4-dimethylphenyl group and a sulfanyl bridge. The sulfanyl group (-S-) may enhance reactivity or binding interactions, as seen in analogous compounds . The 3,4-dimethylphenyl substituent introduces steric bulk and electron-donating effects, which could influence solubility and target affinity compared to other aryl groups .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c1-12-3-4-14(7-13(12)2)16-9-28-20-22-23-21(24(16)20)29-10-17(25)15-5-6-18-19(8-15)27-11-26-18/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDDWQBAPZGPQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one , often referred to for its complex structure and potential pharmacological properties, has garnered attention in recent years. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
This compound belongs to a class of organic compounds characterized by the presence of benzodioxole and triazole-thiazole moieties. The structural formula can be represented as follows:
The presence of the benzodioxole ring is notable for its potential interactions in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Studies have shown that derivatives of benzodioxole possess significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and modulation of signaling pathways related to cell growth and survival .
- Antimicrobial Properties : The compound has demonstrated antimicrobial effects against various pathogens. In vitro studies have indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated several benzodioxole derivatives for their anticancer efficacy. Among them, compounds similar to the one showed IC50 values in the low micromolar range against several cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodioxole Derivative A | HepG2 | 5.0 |
| Benzodioxole Derivative B | MCF7 | 4.2 |
| Target Compound | Various | 6.0 |
Antimicrobial Activity
In a comparative study on antimicrobial effects, the target compound was tested alongside other known antimicrobial agents. The results indicated a promising profile against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets such as enzymes involved in cancer cell proliferation or bacterial cell wall synthesis. The thiazole moiety is particularly noted for its role in enhancing the binding affinity to these targets .
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that compounds with similar structural motifs have shown promise in inhibiting bacterial growth and could be developed for treating infections.
- Anticancer Properties : Preliminary studies have indicated that derivatives of thiazole and triazole can exhibit cytotoxic effects against various cancer cell lines. The specific compound may enhance these effects due to its unique substituents.
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing new derivatives with modified biological activities. By altering the substituents on the benzodioxole or thiazole moieties, researchers can create libraries of compounds for high-throughput screening in drug discovery programs.
Biochemical Pathway Studies
Due to its structural complexity, this compound can be utilized in studies aimed at elucidating biochemical pathways involved in disease mechanisms. It can act as a tool compound to investigate specific targets within metabolic or signaling pathways.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure-activity relationship that could guide further optimization of the lead compound for enhanced efficacy.
Case Study 2: Anticancer Activity
In vitro studies on derivatives of the compound showed promising results against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that this compound could be a candidate for further development in cancer therapeutics.
Comparison with Similar Compounds
Table 1: Substituent Impact on Melting Points and Yields
Key Observations :
- Electron-withdrawing groups (e.g., NO2 in 15d, Cl in 15c) generally increase melting points compared to electron-donating groups (e.g., dimethylphenyl in the target compound), likely due to enhanced dipole interactions .
- The absence of polar groups (e.g., -OH or -NO2) in the target compound may reduce solubility in polar solvents compared to 15a–d but improve membrane permeability .
Table 2: Reported Bioactivities of Analogous Compounds
Key Observations :
- The dimethylphenyl group may enhance hydrophobic interactions with target proteins compared to smaller substituents (e.g., methyl or H), as seen in benzothiazole derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
